molecular formula C5H9N5 B13093788 6-Hydrazinyl-2-methylpyrimidin-4-amine CAS No. 28732-87-8

6-Hydrazinyl-2-methylpyrimidin-4-amine

Cat. No.: B13093788
CAS No.: 28732-87-8
M. Wt: 139.16 g/mol
InChI Key: BPCKKLILFDLOBH-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H9N5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methylpyrimidin-4-amine typically involves the reaction of 2,4-diamino-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-Hydrazinyl-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-6-methylpyrimidin-2-amine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2,4-Diamino-6-methylpyrimidine

Uniqueness

6-Hydrazinyl-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

28732-87-8

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

6-hydrazinyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C5H9N5/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10)

InChI Key

BPCKKLILFDLOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NN)N

Origin of Product

United States

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